molecular formula C9H14N2O B1605882 3-((2-Pyridinylmethyl)amino)-1-propanol CAS No. 6950-99-8

3-((2-Pyridinylmethyl)amino)-1-propanol

Cat. No. B1605882
CAS RN: 6950-99-8
M. Wt: 166.22 g/mol
InChI Key: UTTDICFUEAFWJV-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of 3-amino-propan-1-ol with pyridine-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=O>>[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][NH:1][CH2:2][CH2:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CNCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.